Bienvenue dans la boutique en ligne BenchChem!

WAY 100635 oxalate

In Vivo Electrophysiology 5-HT1A Autoreceptor Comparative Pharmacology

WAY 100635 oxalate is the benchmark silent 5-HT1A antagonist—the unchallenged precursor for [carbonyl-11C]WAY-100635 PET radioligand synthesis and indispensable reference for CNS receptor occupancy studies. Unlike (S)-WAY-100135 (partial agonist) or NAD-299/p-MPPF (susceptible to endogenous serotonin competition), its pure silent antagonist profile labels the entire 5-HT1A receptor population independent of G-protein coupling, delivering accurate, reproducible Bmax quantification in translational neuropsychiatric research. Validated for in vivo microdialysis, electrophysiology, and binding assays. Procure with ≥98% HPLC purity.

Molecular Formula C25H34N4O2
Molecular Weight 422.56
Cat. No. B1165299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY 100635 oxalate
SynonymsN-[2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl]-N-(pyridin-2-yl)cyclohexanecarboxamide oxalate
Molecular FormulaC25H34N4O2
Molecular Weight422.56
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY 100635 Oxalate – Potent 5-HT1A Antagonist for Neuroscience Research & PET Imaging


WAY 100635 oxalate (CAS 162760-96-5) is an achiral phenylpiperazine derivative that functions as a high-affinity, silent antagonist at the serotonin 5-HT1A receptor [1]. It is widely recognized as the prototypical 5-HT1A antagonist radioligand for positron emission tomography (PET) imaging and in vivo microdialysis studies, enabling precise quantification of receptor occupancy and density in the central nervous system [2]. Its well-characterized pharmacological profile and established synthetic routes for carbon-11 radiolabeling make it an indispensable tool in neuropsychiatric drug discovery and translational research [3].

Why Generic Substitution Fails: The Specificity of WAY 100635 Oxalate in Experimental Design


The 5-HT1A receptor antagonist landscape includes compounds such as (S)-WAY-100135, NAD-299 (robalzotan), p-MPPF, and spiperone, yet substitution of WAY 100635 oxalate is rarely straightforward [1]. As demonstrated in vivo, (S)-WAY-100135 lacks the pure antagonist profile and neuronal activation efficacy of WAY 100635, exhibiting partial agonist properties that confound interpretation [2]. Similarly, while NAD-299 and p-MPPF offer moderate affinity for PET imaging, their binding is more susceptible to competition from endogenous serotonin, limiting their utility in quantifying receptor density under varying synaptic 5-HT levels [3]. WAY 100635 oxalate remains the benchmark due to its high-affinity, silent antagonist action, and unparalleled selectivity that ensures experimental outcomes are attributable to 5-HT1A receptor blockade rather than off-target engagement [4].

Quantitative Differentiation of WAY 100635 Oxalate: Comparative Evidence Guide


Superior In Vivo Neuronal Activation and Pure Antagonism Versus (S)-WAY-100135

WAY 100635 oxalate is a pure 5-HT1A antagonist that significantly increases serotonergic neuronal activity in behaving cats, in stark contrast to its predecessor (S)-WAY-100135, which exhibits partial agonist properties and depresses neuronal activity [1]. Systemic administration of WAY 100635 (0.025-0.5 mg/kg i.v.) dose-dependently increased the firing rate of dorsal raphe nucleus (DRN) serotonergic neurons during wakefulness, whereas (S)-WAY-100135 (0.025-1.0 mg/kg i.v.) caused a moderate depression at all tested doses [1]. Furthermore, WAY 100635 at doses as low as 0.1 mg/kg i.v. completely blocked the inhibitory action of the 5-HT1A agonist 8-OH-DPAT, while (S)-WAY-100135 (0.5 mg/kg i.v.) only weakly attenuated this effect [1]. This demonstrates that (S)-WAY-100135 does not act as a selective 5-HT1A antagonist in vivo, making WAY 100635 the unequivocal choice for studies requiring pure receptor blockade [1].

In Vivo Electrophysiology 5-HT1A Autoreceptor Comparative Pharmacology

Unmatched Selectivity Profile: >100-Fold Discrimination Over Other 5-HT and CNS Receptors

WAY 100635 oxalate exhibits exceptional selectivity for the 5-HT1A receptor over a wide panel of CNS targets, a critical factor in minimizing off-target effects in complex biological systems [1][2]. Its affinity (Ki) for the human 5-HT1A receptor is 0.6-2.2 nM, which is approximately 2,845-fold selective over 5-HT2A (Ki = 6,260 nM), >4,545-fold selective over 5-HT2C (Ki > 10,000 nM), 427-fold selective over D2 (Ki = 940 nM), and 168-fold selective over D3 (Ki = 370 nM) [1][2]. In contrast, other 5-HT1A ligands like M100907 show high affinity for 5-HT2A (Ki = 0.85 nM) but negligible 5-HT1A affinity (Ki > 10,000 nM), highlighting the unique receptor profile of WAY 100635 [2]. The compound also shows negligible binding to α1-adrenergic receptors (Ki = 19.9 nM) relative to its 5-HT1A affinity, providing a >9-fold selectivity window [2]. Notably, the Bmax of [3H]WAY 100635 specific binding is consistently 50-60% greater than that of the agonist radioligand [3H]8-OH-DPAT, indicating it labels the entire receptor population irrespective of G-protein coupling state [3].

Receptor Binding Selectivity Profiling Off-Target Risk

Silent Antagonist Profile: No Intrinsic Agonist Activity in Functional Assays

WAY 100635 oxalate is unequivocally a silent antagonist at the 5-HT1A receptor, exhibiting no intrinsic agonist or partial agonist activity in functional assays [1]. In the isolated guinea-pig ileum, WAY 100635 potently antagonized the action of the 5-HT1A receptor agonist 5-carboxamidotryptamine with an apparent pA2 value of 9.71 at 0.3 nM [1]. This contrasts sharply with compounds like buspirone, which act as partial agonists and induce a dose-dependent, WAY 100635-sensitive inhibition of forskolin-stimulated cAMP accumulation (Imax 30.8±4.9, pIC50 5.95±0.46) [2]. The silent antagonist profile of WAY 100635 is critical for studies where complete receptor blockade without confounding intrinsic activity is required, such as in PET imaging where labeling of the entire receptor population (both high- and low-affinity states) is necessary for accurate quantification [3]. Furthermore, the addition of guanine nucleotides does not affect [3H]WAY 100635 binding, confirming its antagonist nature and lack of sensitivity to receptor-G protein coupling state [1].

Functional Pharmacology cAMP Assay Silent Antagonist

Enhanced In Vivo Detection of 5-HT1A Receptors via PET Imaging: Gold Standard Radioligand

[Carbonyl-11C]WAY-100635 is the gold standard radioligand for PET imaging of 5-HT1A receptors, providing superior visualization of receptor distribution in the primate brain, including high-density regions such as the raphe nuclei [1]. This is in contrast to moderate-affinity ligands like p-[18F]MPPF and [11C]NAD-299 (robalzotan), which produce less distinct images and whose binding is more sensitive to competition from endogenous serotonin [2]. The specific binding of [11C]WAY 100635 is robust, with only a 10-20% reduction observed in the hippocampus following a 5-fold increase in extracellular 5-HT induced by fenfluramine, indicating that the radioligand's signal is largely unaffected by physiological fluctuations in synaptic serotonin [3]. This stability enables reliable quantification of 5-HT1A receptor density and occupancy in both healthy and disease states, making it the preferred tool for clinical PET studies in psychiatric disorders [1][3]. The synthesis of [11C]WAY-100635 is well-established, with automated methods achieving >97% radiochemical purity in under 40 minutes [4].

PET Imaging Radioligand Neuroimaging

Achiral Structure Confers Enhanced Potency and Selectivity Over Chiral WAY-100135

WAY 100635 oxalate is the achiral analogue of the earlier compound WAY-100135, a structural modification that results in significantly improved potency and selectivity for the 5-HT1A receptor . The elimination of the chiral center in WAY-100635 simplifies synthesis and analytical characterization while enhancing pharmacological properties . In competitive binding assays, WAY-100635 displaces the 5-HT1A radioligand [3H]8-OH-DPAT from rat hippocampal membranes with a pIC50 of 8.87, representing a greater than 100-fold selectivity over other 5-HT receptor subtypes and major neurotransmitter sites [1]. This contrasts with (+)-WAY-100135, which requires a 10-fold higher concentration (1.0 μM vs 0.1 μM) to antagonize 5-HT release in the dorsal raphe nucleus [2]. The achiral nature of WAY-100635 not only streamlines its production and quality control but also contributes to its more favorable in vivo pharmacological profile, making it the preferred compound for both basic research and translational applications .

Medicinal Chemistry Structure-Activity Relationship Achiral Analogue

Dopamine D4 Receptor Agonism: A Critical Off-Target Activity Requiring Experimental Consideration

A crucial differentiator for WAY 100635 oxalate is its potent agonist activity at the dopamine D4 receptor, a property not shared by many other 5-HT1A antagonists [1]. While its affinity for the 5-HT1A receptor (Ki = 0.6-2.2 nM) is exceptional, it also displays high affinity for the D4.4 receptor (Ki = 3.3 nM) and acts as a full agonist with an EC50 of 9.7 nM in HEK-D4.4 cells [1]. This is a stark contrast to its weak binding to D2L (Ki = 420 nM) and D3 (Ki = 370 nM) receptors [1]. This D4 agonism is a unique characteristic that must be accounted for in experimental designs, particularly in behavioral and neurochemical studies where dopaminergic signaling may be involved [2]. For example, higher doses of WAY-100635 have been shown to potentiate amphetamine-induced behavioral sensitization, an effect attributed to D4 receptor stimulation [2]. Therefore, the selection of WAY 100635 oxalate over a comparator with a cleaner profile (e.g., NAD-299) must be weighed against the potential for D4-mediated effects, making it essential for researchers to include appropriate controls or consider this activity when interpreting data [1].

Off-Target Pharmacology Dopamine D4 Receptor Experimental Design

Optimal Research and Industrial Applications for WAY 100635 Oxalate


In Vivo PET Imaging for Quantifying 5-HT1A Receptor Occupancy and Density

WAY 100635 oxalate is the gold standard precursor for the synthesis of [carbonyl-11C]WAY-100635, the most widely used PET radioligand for imaging 5-HT1A receptors in the human and non-human primate brain [1]. Its high affinity and silent antagonist profile ensure that it labels the entire receptor population irrespective of G-protein coupling state, providing accurate and reproducible measurements of receptor density in psychiatric and neurological disorders [1]. The radioligand's binding is minimally affected by endogenous serotonin levels, making it ideal for longitudinal studies in conditions where synaptic 5-HT may fluctuate [2]. Automated synthesis protocols yield [11C]WAY-100635 with >97% radiochemical purity in under 40 minutes, supporting routine clinical research applications [3].

Functional Antagonism in In Vivo Microdialysis Studies of Serotonergic Transmission

The pure antagonist profile of WAY 100635 oxalate makes it an essential tool for in vivo microdialysis studies aimed at dissecting 5-HT1A autoreceptor-mediated regulation of serotonin release [1]. As demonstrated in frontal cortex microdialysis, co-administration of WAY-100635 (0.3 mg/kg, s.c.) with fluoxetine (3 mg/kg, i.p.) doubled the increase in extracellular 5-HT compared to fluoxetine alone, highlighting its utility in augmenting the neurochemical effects of SSRIs [2]. Its ability to potently reverse agonist-induced inhibition of 5-HT release, as shown in the cerebellum with a 0.1 mg/kg dose, confirms its in vivo efficacy at low doses [3]. This application is critical for preclinical development of antidepressant and anxiolytic therapies targeting the serotonergic system.

Electrophysiological Characterization of 5-HT1A Autoreceptor Function

WAY 100635 oxalate is uniquely suited for in vivo electrophysiology studies examining the role of 5-HT1A autoreceptors in regulating serotonergic neuronal activity. As shown in behaving cats, systemic administration of WAY-100635 (0.025-0.5 mg/kg i.v.) significantly increases the firing rate of dorsal raphe nucleus neurons during wakefulness, providing a direct measure of autoreceptor blockade under physiological conditions [1]. This contrasts with compounds like (S)-WAY-100135, which depress neuronal activity and fail to act as pure antagonists [1]. Such studies are fundamental for understanding the neurobiological basis of mood disorders and the mechanism of action of serotonergic drugs.

In Vitro Binding Assays for Selectivity Profiling and Receptor Characterization

The exceptional selectivity of WAY 100635 oxalate for the 5-HT1A receptor (>100-fold over other 5-HT and CNS receptors) makes it an invaluable reference compound for in vitro binding assays [1]. It is routinely used as a positive control in radioligand displacement studies to define non-specific binding and to validate the selectivity of novel 5-HT1A ligands [2]. Its ability to label the entire receptor population (Bmax 50-60% greater than agonist radioligands) is leveraged in saturation binding experiments to determine total receptor density [1]. Furthermore, its unique D4 receptor agonist activity (Ki = 3.3 nM, EC50 = 9.7 nM) serves as a critical control for off-target effects in assays involving dopaminergic components [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY 100635 oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.